甘油 1-丁酸二硬脂酸酯

描述

Synergistic Anti-Colon Cancer Effect of Glycyrol and Butyrate

Recent studies have highlighted the potential of coumarin-based compounds in cancer treatment, particularly in the context of colon cancer. One such study explored the anti-cancer effects of glycyrol (GC), a coumarin compound found in licorice, in combination with butyrate, a short-chain fatty acid produced by gut microbiota. The combination was found to significantly inhibit colon cancer cell growth in HT29 and HCT116 cells, primarily through the enhanced activation of caspase-3, an enzyme critical for apoptosis. The study suggests that the structural features of glycyrol, such as the benzofuranyl, isopentenyl, and methoxy groups, play a crucial role in its anti-cancer activity, with the furan group further enhancing this effect .

Synthesis of Aliphatic Poly(ether 1,2-glycerol carbonate)s

The synthesis of linear poly(ether 1,2-glycerol carbonate)s with various aliphatic chains, including butyl, has been reported. These polymers were synthesized through the ring-opening copolymerization of glycidyl ethers with carbon dioxide, using a cobalt salen catalyst. The resulting polymers displayed controlled molecular weights and low polydispersities. Notably, the polymer with butyl chains exhibited amorphous structure and glass transition temperatures suitable for use as a solid polymer electrolyte, demonstrating potential for application in thermally stable energy storage devices .

Synthesis and Enzymatic Resolution of Racemic 2,3-Epoxy Propyl Esters

A method for synthesizing racemic 2,3-epoxy propyl esters from glycerol has been described, which involves the reaction of epichlorohydrin with carboxylic acid salts. The study achieved remarkable enantiomeric excess in the kinetic resolution of glycidyl butyrate using lipase from Thermomyces lanuginosa. This process underscores the importance of glycidol derivatives as chiral building blocks for various applications, including the synthesis of biodegradable polymers and pharmaceuticals .

Glycerol Fermentation by Mixed Cultures

Glycerol, a byproduct of bioethanol and biodiesel production, has been evaluated for its potential in mixed culture fermentation processes. The study found that glycerol could be converted into ethanol and formate under substrate limiting conditions. Interestingly, the product spectrum was sensitive to substrate concentration, with a shift towards 1,3-propanediol and acetate at higher concentrations. This research provides insights into the metabolic pathways of fermentative microorganisms and the potential of glycerol as a substrate for the production of bulk chemicals .

科学研究应用

甘油在生物技术中的应用

甘油作为生物柴油生产的副产品,已被探索其在混合培养发酵工艺中生产大量化学品(如乙醇和甲酸盐)的潜力。甘油发酵在底物限制条件下主要产生乙醇和甲酸盐,表明其在可再生化学品生产中的潜力 (Temudo 等人,2008 年)。

丁酸及其衍生物在肠道健康中的作用

丁酸,由大肠中的微生物发酵产生,对于维持肠道健康至关重要。它是结肠细胞的主要营养物质,并调节基因表达、细胞分化、肠道组织发育、免疫调节和氧化应激的减少。对丁酸及其衍生物的研究表明对动物生产有积极影响,包括促进肠道发育、控制肠道病原体和改善生长性能 (Bedford & Gong, 2017)。

丁酸在化学合成中的应用

丁酸参与了短链二酰化烷基甘油的酶促合成,展示了其在生产生物活性分子和结构化烷基甘油中的作用。这种合成强调了丁酸在生成具有特定生物活性的化合物的多功能性和潜力 (Torres 等人,2009 年)。

甘油和丁酸在发酵中的作用

甘油和丁酸已用于发酵过程中以提高丁醇产量。在用巴氏梭菌 CH4 进行甘油发酵时添加丁酸作为前体,导致丁醇产量增加。该方法突出了甘油和丁酸在生物燃料生产和其他生物技术应用中的协同潜力 (Lin 等人,2015 年)。

作用机制

Target of Action

It is known that butyrate, a component of this compound, plays a significant role in the health of the gastrointestinal tract .

Mode of Action

Butyrate, for instance, is known to have multiple effects on the gut, including acting as a primary energy source for colonocytes and having anti-inflammatory properties .

Biochemical Pathways

For instance, butyrate is produced in the gut through the fermentation of dietary fiber by the gut microbiota . It is also involved in the regulation of gene expression through its role as a histone deacetylase inhibitor .

Pharmacokinetics

For instance, the rate at which a compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how quickly it is excreted can all affect the compound’s effectiveness .

Result of Action

It is known that butyrate, a component of this compound, has several beneficial effects on the gut, including promoting gut health and function .

Action Environment

The action of Glyceryl 1-butyrate distearate can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other factors can affect the stability and efficacy of the compound . .

属性

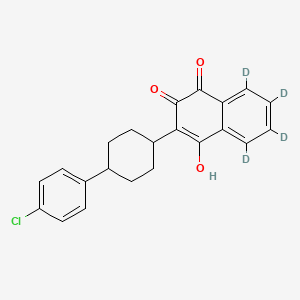

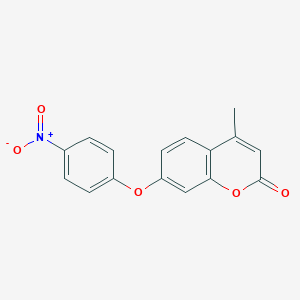

IUPAC Name |

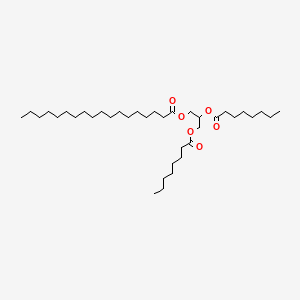

(3-butanoyloxy-2-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H82O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-42(45)48-39-40(38-47-41(44)35-6-3)49-43(46)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40H,4-39H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFRLQGZYVVLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H82O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyceryl 1-butyrate distearate | |

CAS RN |

139665-43-3 | |

| Record name | Glyceryl 1-butyrate distearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139665433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCERYL 1-BUTYRATE DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9KI377R5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide](/img/structure/B3026104.png)

![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)

![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)

![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B3026112.png)

![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)

![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)